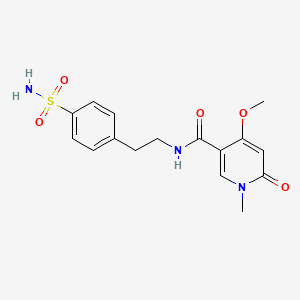
4-methoxy-1-methyl-6-oxo-N-(4-sulfamoylphenethyl)-1,6-dihydropyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methoxy-1-methyl-6-oxo-N-(4-sulfamoylphenethyl)-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C16H19N3O5S and its molecular weight is 365.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-Methoxy-1-methyl-6-oxo-N-(4-sulfamoylphenethyl)-1,6-dihydropyridine-3-carboxamide is a synthetic compound that exhibits promising biological activities, particularly in the fields of antimicrobial and anticancer research. This article details the compound's synthesis, biological mechanisms, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C15H18N4O4S
- Molecular Weight : 358.39 g/mol
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Dihydropyridine Ring : This is achieved through the condensation of appropriate hydrazine derivatives with diketones or diesters.
- Introduction of the Sulfamoyl Group : This is done via nucleophilic substitution reactions with phenethylamine derivatives and sulfonyl chlorides.
- Carboxamide Formation : The final step involves reacting intermediates with carboxylic acid derivatives under acidic or basic conditions.
Antimicrobial Activity
Research indicates that compounds similar to 4-methoxy-1-methyl-6-oxo-N-(4-sulfamoylphenethyl)-1,6-dihydropyridine exhibit significant antimicrobial properties. The mechanism often involves inhibition of bacterial enzymes or disruption of cell membrane integrity, leading to cell death.
For example, a study on related dihydropyridine derivatives demonstrated potent activity against various bacterial strains, indicating a potential for development into new antibiotics .
Anticancer Properties
The compound has shown potential in inducing apoptosis in cancer cells, which is critical for cancer treatment. A study illustrated that certain derivatives could inhibit key signaling pathways involved in tumor growth and survival, suggesting that this class of compounds may serve as effective anticancer agents .
Case Study 1: Antiviral Activity
A related study explored the anti-HIV activity of methoxy-substituted dihydropyridines. The findings revealed that these compounds exhibited enhanced potency against HIV strains, particularly those resistant to standard treatments. The introduction of methoxy groups was found to significantly improve their antiviral efficacy .
Case Study 2: Cytotoxic Evaluation
In another investigation focusing on quinazoline derivatives with similar structural features, compounds were tested for cytotoxicity against various cancer cell lines (e.g., HT29 and MCF7). The results indicated that modifications to the molecular structure could enhance cytotoxic effects, highlighting the importance of structural optimization in drug design .
Research Findings Summary
特性
IUPAC Name |
4-methoxy-1-methyl-6-oxo-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5S/c1-19-10-13(14(24-2)9-15(19)20)16(21)18-8-7-11-3-5-12(6-4-11)25(17,22)23/h3-6,9-10H,7-8H2,1-2H3,(H,18,21)(H2,17,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIIAEROXKCFOAW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)OC)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














